molecular formula C16H14N2O2 B2666369 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid CAS No. 292062-25-0

1-Benzyl-2-methylbenzodiazole-5-carboxylic acid

Cat. No.: B2666369
CAS No.: 292062-25-0
M. Wt: 266.3
InChI Key: VYSLIEFTLBFUIJ-UHFFFAOYSA-N
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Description

1-Benzyl-2-methylbenzodiazole-5-carboxylic acid is a chemical compound with the molecular formula C16H14N2O2 and a molecular weight of 266.29 g/mol . It is also known by its IUPAC name, 1-benzyl-2-methyl-1H-benzimidazole-5-carboxylic acid . This compound is characterized by its benzodiazole core structure, which is substituted with a benzyl group at the 1-position and a carboxylic acid group at the 5-position.

Preparation Methods

The synthesis of 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid typically involves the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-Benzyl-2-methylbenzodiazole-5-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and the use of catalysts. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1-Benzyl-2-methylbenzodiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-2-methylbenzodiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

1-Benzyl-2-methylbenzodiazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-Benzyl-2-methylbenzimidazole: Lacks the carboxylic acid group at the 5-position.

    2-Methyl-1-phenylmethyl-1H-benzimidazole-5-carboxylic acid: Similar structure but with different substituents.

    1-Benzyl-2-methyl-1H-benzoimidazole-5-carboxylic acid: Another structural isomer with slight variations.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the benzodiazole core.

Properties

IUPAC Name

1-benzyl-2-methylbenzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-11-17-14-9-13(16(19)20)7-8-15(14)18(11)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYSLIEFTLBFUIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1CC3=CC=CC=C3)C=CC(=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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